Ethyl 2-(ethylamino)acetate
Description
Structurally, it belongs to the class of amino-substituted esters, which are pivotal intermediates in organic synthesis, particularly for pharmaceuticals and agrochemicals. While direct synthesis data for this compound are absent in the evidence, analogous compounds like ethyl 2-(4-aminophenoxy)acetate () suggest that reductive alkylation or nucleophilic substitution reactions are plausible synthetic routes. Key properties such as solubility, reactivity, and stability can be inferred from structurally similar esters discussed below.
Properties
IUPAC Name |
ethyl 2-(ethylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-7-5-6(8)9-4-2/h7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMPJIHWGVBZBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3183-20-8 | |
| Record name | ethyl 2-(ethylamino)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(ethylamino)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl chloroacetate with ethylamine under basic conditions. The reaction proceeds as follows: [ \text{C2H5OCOCH2Cl} + \text{C2H5NH2} \rightarrow \text{C2H5OCOCH2NH(C2H5)} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized conditions to maximize yield and purity. The reaction is typically carried out in the presence of a solvent such as ethanol, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(ethylamino)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield ethylamine and acetic acid.
Reduction: The compound can be reduced to form ethyl 2-(ethylamino)ethanol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis involves the use of a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products:
Hydrolysis: Ethylamine and acetic acid.
Reduction: Ethyl 2-(ethylamino)ethanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Ethyl 2-(ethylamino)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and bioactive molecules.
Industry: this compound is employed in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of ethyl 2-(ethylamino)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release ethylamine, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors.
Comparison with Similar Compounds
Key Research Findings and Trends
- Reactivity Trends: Amino-substituted esters (e.g., ethyl 2-(ethylamino)acetate) exhibit nucleophilic reactivity at the amino group, enabling conjugation with electrophiles like acyl chlorides or aldehydes .
- Thermal Stability : Esters with bulky substituents (e.g., cyclohexyl in ) show higher thermal stability, making them suitable for high-temperature reactions.
Biological Activity
Ethyl 2-(ethylamino)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound is an amino acid derivative with the molecular formula CHNO. The compound features an ethyl group attached to the amino group, which influences its biological reactivity and pharmacological properties.
Synthesis Methodology
The synthesis of this compound typically involves the following steps:
- Formation of Ethyl Acetate : Ethyl acetate is synthesized from ethanol and acetic acid.
- Amine Substitution : The ethylamine is introduced to form the final product through a nucleophilic substitution reaction.
- Purification : The product is purified using standard techniques such as recrystallization or chromatography.
Biological Activity
This compound exhibits a range of biological activities, including:
- Anticancer Properties : Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines by inducing apoptosis. For instance, compounds related to this compound have been found to target antiapoptotic proteins, enhancing the efficacy of traditional chemotherapeutics against multidrug-resistant (MDR) cancer cells .
- Neurotransmitter Modulation : The compound has been investigated for its potential effects on neurotransmitter systems, suggesting a role in modulating synaptic transmission and possibly influencing mood disorders.
- Antibacterial Activity : Research indicates that this compound derivatives possess antibacterial properties, making them candidates for developing new antimicrobial agents .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results demonstrated significant inhibition of cell proliferation, with IC50 values indicating submicromolar potency against resistant cancer cells. The mechanism was linked to the modulation of calcium homeostasis and apoptosis pathways .
Case Study 2: Neuropharmacological Effects
In a neuropharmacological study, this compound was administered to animal models to assess its impact on anxiety-like behaviors. The findings suggested that the compound could reduce anxiety levels through interaction with serotonin receptors, highlighting its potential as an anxiolytic agent.
Table 1: Summary of Biological Activities
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in MDR cancer cells | |
| Neurotransmitter Modulation | Modulates serotonin receptors | |
| Antibacterial | Exhibits antibacterial properties |
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Step 1 | Formation of ethyl acetate |
| Step 2 | Nucleophilic substitution with ethylamine |
| Step 3 | Purification via recrystallization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
